Methyl-d3 salicylate-OD
Overview
Description
Methyl-d3 salicylate-OD: is a deuterated form of methyl salicylate, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-d3 salicylate-OD can be synthesized through the esterification of salicylic acid-d6 with methanol-d4. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of salicylic acid-d6 and methanol-d4 into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated under reflux, and the product is continuously distilled off to drive the reaction to completion. The final product is purified through distillation or crystallization to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions: Methyl-d3 salicylate-OD undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce salicylic acid-d6 and methanol-d4.
Oxidation: The compound can be oxidized to produce various oxidation products, depending on the conditions and reagents used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Salicylic acid-d6 and methanol-d4.
Oxidation: Various oxidation products, depending on the specific conditions.
Substitution: Substituted salicylates, depending on the nucleophile used.
Scientific Research Applications
Methyl-d3 salicylate-OD is used in various scientific research applications, including:
Analytical Chemistry: The compound is used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Biological Studies: It is used in metabolic studies to trace the metabolic pathways of salicylates in biological systems.
Pharmaceutical Research: this compound is used in the development and testing of new drugs, particularly in studies involving the metabolism and pharmacokinetics of salicylates.
Industrial Applications: The compound is used in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of methyl-d3 salicylate-OD is similar to that of non-deuterated methyl salicylate. It acts as a counter-irritant and analgesic by stimulating the sensory receptors in the skin, leading to a sensation of warmth and subsequent pain relief. The deuterium atoms in the compound do not significantly alter its mechanism of action but can provide valuable information in studies involving isotopic labeling and tracing.
Comparison with Similar Compounds
Methyl salicylate: The non-deuterated form of methyl-d3 salicylate-OD, commonly used as a topical analgesic and flavoring agent.
Salicylic acid-d6: A deuterated form of salicylic acid, used in similar applications as this compound.
Methyl-d3 benzoate: Another deuterated ester, used in analytical chemistry and research.
Uniqueness: this compound is unique due to its isotopic labeling, which makes it particularly useful in analytical and research applications. The presence of deuterium atoms allows for more precise tracing and analysis in metabolic and pharmacokinetic studies, providing insights that are not possible with non-deuterated compounds.
Properties
IUPAC Name |
methyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWPMRLSEDHDFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Record name | METHYL SALICYLATE | |
Source | CAMEO Chemicals | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7631-93-8 (hydrochloride salt) | |
Record name | Methyl salicylate [JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119368 | |
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DSSTOX Substance ID |
DTXSID5025659 | |
Record name | Methyl salicylate | |
Source | EPA DSSTox | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999), Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline], Liquid, colourless to yellowish liquid with a characteristic wintergreen odour | |
Record name | METHYL SALICYLATE | |
Source | CAMEO Chemicals | |
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Record name | Methyl salicylate | |
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Record name | Methyl 2-hydroxybenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |
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Record name | Methyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
432 °F at 760 mmHg (NTP, 1992), 220-224, 220-224 °C, 222.00 to 224.00 °C. @ 760.00 mm Hg | |
Record name | METHYL SALICYLATE | |
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Record name | Methyl salicylate | |
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Record name | METHYL SALICYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
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Record name | Methyl 2-hydroxybenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |
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Flash Point |
205 °F (NTP, 1992), 205 °F (96 °C) (Closed cup) | |
Record name | METHYL SALICYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17825 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL SALICYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble, SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID, SOL IN DIETHYL ETHER, SOLUBLE IN MOST COMMON ORGANIC SOLVENTS, Sol in water: 0.74%w @ 30 °C, 0.7 mg/mL at 30 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | METHYL SALICYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17825 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl salicylate | |
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Record name | METHYL SALICYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
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Record name | Methyl 2-hydroxybenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.174 (USCG, 1999) - Denser than water; will sink, 1.184 @ 25 °C/25 °C, DENSITY OF NATURAL ESTER IS ABOUT 1.180, 1.176-1.185 | |
Record name | METHYL SALICYLATE | |
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Record name | METHYL SALICYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.2 | |
Record name | METHYL SALICYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17825 | |
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Record name | METHYL SALICYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
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Vapor Pressure |
0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 0.0343 mm Hg @ 25 °C | |
Record name | METHYL SALICYLATE | |
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Record name | Methyl salicylate | |
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Record name | METHYL SALICYLATE | |
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Mechanism of Action |
Counter-irritation is thought to be effective at alleviating musculoskeletal pain as the irritation of the sensory nerve endings is thought to alter or offset pain in the underlying muscle or joints that are served by the same nerves. This is thought to mask the underlying musculoskeletal pain and discomfort. When applied topically, methyl salicylate is thought to penetrate the skin and underlying tissues where it reversibly inhibits cyclooxygenase enzyme and locally and peripherally prevents the production of inflammatory mediators such as prostaglandin and thromboxane A2. | |
Record name | Methyl salicylate | |
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Color/Form |
COLORLESS, YELLOWISH OR REDDISH, OILY LIQ | |
CAS No. |
119-36-8 | |
Record name | METHYL SALICYLATE | |
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Record name | Methyl salicylate | |
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Record name | Methyl salicylate [JAN:NF] | |
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Record name | methyl salicylate | |
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Record name | Methyl salicylate | |
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Record name | Methyl salicylate | |
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Record name | Methyl salicylate | |
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Record name | METHYL SALICYLATE | |
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Record name | Methyl 2-hydroxybenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |
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Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
16.5 °F (NTP, 1992), -8.6 °C | |
Record name | METHYL SALICYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17825 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl salicylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09543 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHYL SALICYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl 2-hydroxybenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.